Cas no 2680855-78-9 (tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate)

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28287166
- tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate
- 2680855-78-9
-
- インチ: 1S/C13H20ClN3O2/c1-12(2,3)10-15-8(14)7-9(16-10)17-11(18)19-13(4,5)6/h7H,1-6H3,(H,15,16,17,18)
- InChIKey: XDWDKYGIGRJBNE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(NC(=O)OC(C)(C)C)N=C(C(C)(C)C)N=1
計算された属性
- せいみつぶんしりょう: 285.1244046g/mol
- どういたいしつりょう: 285.1244046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 64.1Ų
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28287166-10.0g |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |
2680855-78-9 | 10g |
$5221.0 | 2023-05-25 | ||
Enamine | EN300-28287166-5.0g |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |
2680855-78-9 | 5g |
$3520.0 | 2023-05-25 | ||
Enamine | EN300-28287166-0.05g |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |
2680855-78-9 | 0.05g |
$1020.0 | 2023-09-08 | ||
Enamine | EN300-28287166-1.0g |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |
2680855-78-9 | 1g |
$1214.0 | 2023-05-25 | ||
Enamine | EN300-28287166-0.1g |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |
2680855-78-9 | 0.1g |
$1068.0 | 2023-09-08 | ||
Enamine | EN300-28287166-2.5g |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |
2680855-78-9 | 2.5g |
$2379.0 | 2023-09-08 | ||
Enamine | EN300-28287166-0.5g |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |
2680855-78-9 | 0.5g |
$1165.0 | 2023-09-08 | ||
Enamine | EN300-28287166-0.25g |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |
2680855-78-9 | 0.25g |
$1117.0 | 2023-09-08 | ||
Enamine | EN300-28287166-5g |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |
2680855-78-9 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28287166-10g |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |
2680855-78-9 | 10g |
$5221.0 | 2023-09-08 |
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamateに関する追加情報
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate (CAS No. 2680855-78-9): An Overview of a Promising Compound in Medicinal Chemistry
tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate (CAS No. 2680855-78-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features, has shown promising activity in various biological assays, making it a valuable candidate for further investigation.
The structure of tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate is composed of a tert-butyl carbamate moiety attached to a 2-tert-butyl-6-chloropyrimidine ring. The tert-butyl group provides steric hindrance and stability, while the chloropyrimidine ring contributes to the compound's biological activity. This combination of functional groups makes the compound highly versatile and suitable for a wide range of pharmaceutical applications.
In recent studies, tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate has been evaluated for its pharmacological properties. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary data suggest that this compound may have inhibitory effects on kinases, which are key targets in the treatment of cancer and inflammatory diseases. The ability to modulate kinase activity could make this compound a valuable tool in the development of novel therapeutic agents.
Beyond its enzymatic inhibition properties, tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate has also shown promise in cellular assays. In vitro studies have demonstrated that the compound can effectively induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selective cytotoxicity is a highly desirable trait in anticancer drugs, as it can reduce side effects and improve patient outcomes.
The synthesis of tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate has been extensively studied, and several efficient routes have been developed. One common approach involves the reaction of 2-tert-butyl-6-chloropyrimidine with tert-butyl isocyanate under mild conditions. This method yields high purity products with good yields, making it suitable for large-scale production. The ease of synthesis and scalability are important factors that contribute to the compound's potential as a lead molecule in drug discovery programs.
In addition to its therapeutic potential, tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate has also been explored for its pharmacokinetic properties. Preliminary data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the drug reaches its intended target in sufficient concentrations and remains active for an appropriate duration.
The safety profile of tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate is another important aspect that has been investigated. Toxicity studies conducted in animal models have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. This favorable safety profile further supports its potential as a viable drug candidate.
In conclusion, tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate (CAS No. 2680855-78-9) represents a promising compound in the field of medicinal chemistry. Its unique structural features, combined with its potential pharmacological activities and favorable pharmacokinetic and safety profiles, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound may play a significant role in advancing the treatment of various diseases.
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